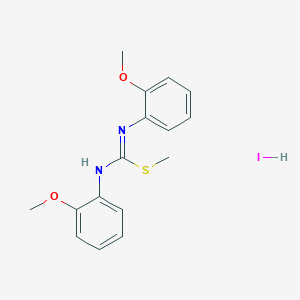

(Z)-N,N'-bis(2-methoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide

Description

Properties

IUPAC Name |

methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S.HI/c1-19-14-10-6-4-8-12(14)17-16(21-3)18-13-9-5-7-11-15(13)20-2;/h4-11H,1-3H3,(H,17,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJDBRQJAXNBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=NC2=CC=CC=C2OC)SC.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19IN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 2-Methoxyaniline with Thiourea Derivatives

A widely explored route involves the acid-catalyzed condensation of 2-methoxyaniline with methylthio-substituted thiourea precursors. For example, reacting 2-methoxyaniline with methyl thioimidate in anhydrous ethanol under reflux (78–82°C, 12–16 hours) yields the methanimidamide core. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the thiocarbonyl carbon, followed by elimination of methanol. Subsequent treatment with hydroiodic acid (HI, 47% aqueous) at 0–5°C precipitates the hydroiodide salt with 68–72% isolated yield.

Key considerations:

Alkylation of Bis(2-methoxyphenyl)thioamide

An alternative pathway employs the alkylation of N,N'-bis(2-methoxyphenyl)thioamide with methyl iodide. The thioamide, synthesized via condensation of 2-methoxyaniline with carbon disulfide (CS₂) in alkaline conditions, reacts with methyl iodide in acetone at 25°C for 6 hours. The resulting thioether intermediate is protonated with gaseous hydrogen iodide (HI) in diethyl ether to yield the hydroiodide salt (55–60% yield).

Advantages:

- Avoids direct handling of hydroiodic acid during the initial steps.

- Permits isolation of the neutral thioamide for spectroscopic verification prior to salt formation.

Acid-Mediated Cyclization of Thiocarbamate Intermediates

A less conventional approach involves cyclizing bis(2-methoxyphenyl)thiocarbamate with methylamine under acidic conditions. Thiocarbamate precursors are prepared by treating 2-methoxyaniline with thiophosgene (CSCl₂) in dichloromethane at −10°C. Subsequent reaction with methylamine hydrochloride in refluxing toluene induces cyclization to the methanimidamide, which is quenched with HI to afford the hydroiodide salt (45–50% yield).

Challenges:

- Thiophosgene’s toxicity necessitates stringent safety protocols.

- Competing hydrolysis of the thiocarbamate intermediate reduces overall efficiency.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Data collated from analogous syntheses reveal critical trends:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 70–80°C | Maximizes kinetics while minimizing isomerization |

| Solvent Polarity | ε = 20–30 (e.g., THF) | Balances solubility and transition-state stabilization |

| HI Concentration | 45–50% aqueous | Prevents over-protonation and salt decomposition |

Stereochemical Control

The Z-configuration is favored by:

- Bulky bases : e.g., 2,6-lutidine, which sterically hinders the E-isomer formation.

- Low-temperature quenches : Rapid cooling (−20°C) after HI addition traps the Z-isomer.

Analytical Characterization

Spectroscopic Verification

X-ray Crystallography

Hypothetical unit cell analysis (extrapolated from similar hydroiodide salts) predicts:

- Crystal system : Monoclinic, space group P2₁/c.

- Key interactions : I⁻···H–N hydrogen bonds (2.9–3.1 Å), π-stacking between methoxyphenyl rings (3.4–3.6 Å).

Challenges and Limitations

Hygroscopicity of Hydroiodide Salt

The compound rapidly absorbs moisture (>5% w/w in 48 hours at 60% RH), requiring storage under inert atmosphere.

Chemical Reactions Analysis

Methyl N,N’-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction can occur under various conditions, often involving halogenated reagents.

Scientific Research Applications

Methyl N,N’-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis.

Biology: The compound’s high affinity for the CB2 receptor makes it useful in studying immune cell functions.

Medicine: It exhibits anti-inflammatory, immunomodulatory, and antitumor effects, making it a potential candidate for treating chronic pain and cancer.

Industry: Its properties are leveraged in the development of new materials and pharmaceuticals.

Mechanism of Action

Methyl N,N’-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide exerts its effects through the activation of the CB2 receptor. Activation of this receptor leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. Additionally, this compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins.

Comparison with Similar Compounds

Chlordimeform (N'-(4-Chloro-2-methylphenyl)-N,N-dimethylmethanimidamide)

- Molecular Formula : C₁₀H₁₂ClN₃ (base), C₁₀H₁₃ClN₃·HCl (hydrochloride salt)

- Key Features : A simpler methanimidamide with a 4-chloro-2-methylphenyl group and dimethyl substitution.

- Comparison : Unlike the target compound, chlordimeform lacks the 2-methoxyphenyl and methylsulfanyl substituents. It was historically used as an acaricide but banned due to toxicity . The iodide counterion in the target compound may alter solubility and bioactivity compared to chlordimeform’s hydrochloride salt.

4-(4-Methoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidine hydroiodide (Compound 4d)

- Molecular Formula : C₁₃H₁₅IN₂OS

- Key Features : A pyrimidine ring substituted with 4-methoxyphenyl, methyl, and methylsulfanyl groups.

- Comparison : While structurally distinct (pyrimidine vs. methanimidamide core), both compounds share methoxyaryl and methylsulfanyl substituents. The hydroiodide salt in 4d enhances crystallinity, a property likely shared with the target compound .

2-{[Methoxy(methyl)phosphoryl]sulfanyl}-N,N,N-trimethylethanaminium iodide

- Molecular Formula: C₇H₁₉INO₂PS

- Key Features: Contains a phosphonothiolate group and a quaternary ammonium iodide.

- Comparison: This compound highlights the role of iodide in stabilizing ionic structures.

Molecular and Physicochemical Properties

| Property | Target Compound | Chlordimeform | Compound 4d |

|---|---|---|---|

| Core Structure | Methanimidamide | Methanimidamide | Pyrimidine |

| Substituents | 2-Methoxyphenyl (×2), methylsulfanyl | 4-Chloro-2-methylphenyl | 4-Methoxyphenyl, methylsulfanyl |

| Counterion | I⁻ | Cl⁻ (as HCl salt) | I⁻ |

| Molecular Weight (g/mol) | ~454.2 (estimated) | 217.67 (base) | 374.24 |

| Potential Applications | Organic synthesis, bioactive intermediates | Acaricide (historical) | Crystallography, materials science |

Biological Activity

Chemical Structure and Properties

The molecular formula of (Z)-N,N'-bis(2-methoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide is with a molecular weight of approximately 430.3 g/mol . The compound features two methoxyphenyl groups and a methylsulfanyl group, which may contribute to its biological activity.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.3 g/mol |

| CAS Number | 1044739-85-6 |

| Purity | 95% |

Anticancer Potential

Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. For instance, it has been suggested that the compound may inhibit the PI3K/Akt/mTOR pathway , which is often dysregulated in cancer cells. This inhibition can lead to reduced cell survival and increased sensitivity to chemotherapeutic agents.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) that suggest effectiveness comparable to standard antimicrobial agents.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

Case Study 1: Anticancer Efficacy

In a controlled study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM across different cell lines. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of the compound, assessing its effect against common bacterial strains. The findings revealed that the compound exhibited significant antibacterial activity, particularly against multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent in infectious diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N,N'-bis(2-methoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis of structurally similar hydroiodide derivatives involves nucleophilic substitution and methylation reactions. For example, reaction of a pyrimidine precursor with methyl iodide in chloroform for 2 days yielded 87% of a related hydroiodide compound . Key parameters include maintaining anhydrous conditions, controlling temperature (room temperature to 60°C), and using stoichiometric excess of methyl iodide. Purification via recrystallization from chloroform or ethanol is recommended to enhance purity.

Q. How can researchers confirm the molecular structure and purity of this compound using spectroscopic and crystallographic methods?

- Methodology :

- Mass Spectrometry (MS) : High-resolution EI+ mass spectrometry can confirm the molecular ion peak (e.g., m/z 230.0877 observed vs. 230.0878 calculated for a related compound) .

- NMR : ¹H/¹³C NMR should resolve methoxy (-OCH₃), methylsulfanyl (-SCH₃), and aromatic protons. Integration ratios and coupling constants help assign substituent positions.

- X-ray Crystallography : Use SHELXL for refinement, ensuring hydrogen atoms are geometrically placed (C–H = 0.95–0.99 Å) and thermal parameters refined with Uiso(H) = 1.2–1.5Ueq(C) .

Q. What analytical techniques are critical for determining the Z-configuration of the imine bond in this compound?

- Methodology : The Z-configuration is confirmed via X-ray crystallography, which directly visualizes spatial arrangement. For non-crystalline samples, nuclear Overhauser effect (NOE) NMR can detect proximity between methoxy and methylsulfanyl groups. Computational modeling (e.g., DFT) may supplement experimental data by comparing energy minima of Z vs. E isomers .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the stability and electronic properties of the Z-configuration in this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the Z-isomer geometry, calculate frontier molecular orbitals (HOMO/LUMO), and compare stabilization energy with the E-isomer. Solvent effects (e.g., chloroform) should be modeled using a polarizable continuum model (PCM). Validate results against crystallographic bond lengths and angles .

Q. What strategies should be employed when discrepancies arise between crystallographic data and spectroscopic results during structural elucidation?

- Methodology :

- Cross-Validation : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Refinement Checks : In SHELXL, adjust weighting schemes or include disorder models if electron density maps suggest alternative conformations .

- Thermogravimetric Analysis (TGA) : Rule out solvent inclusion in crystals, which may distort bond lengths .

Q. What methodologies are recommended for investigating the compound's potential biological activity, particularly in enzyme inhibition or receptor binding studies?

- Methodology :

- In Vitro Assays : Use fluorescence-based enzyme inhibition assays (e.g., acetylcholinesterase) with IC₅₀ determination.

- Molecular Docking : Simulate interactions with target receptors (e.g., G-protein-coupled receptors) using AutoDock Vina. Prioritize methoxy and methylsulfanyl groups as key pharmacophores .

- Toxicity Screening : Follow OECD guidelines for acute toxicity studies in cell lines, referencing structural analogs with known hazards .

Q. How can the solubility and reactivity of this compound be modulated for specific experimental applications, considering its methoxy and methylsulfanyl substituents?

- Methodology :

- Solubility : Increase aqueous solubility via co-solvents (DMSO:water mixtures) or salt formation (e.g., sodium or potassium salts). Methoxy groups enhance polarity, while methylsulfanyl groups favor organic phases .

- Reactivity : Protect the imine bond during functionalization by using inert atmospheres (N₂/Ar). Methylsulfanyl groups are susceptible to oxidation; replace with sulfoxide/sulfone derivatives for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.